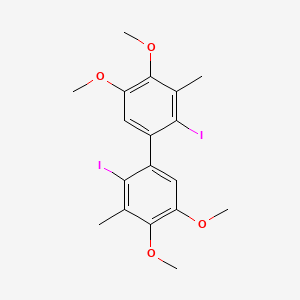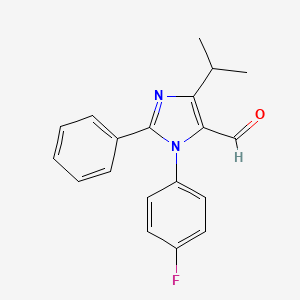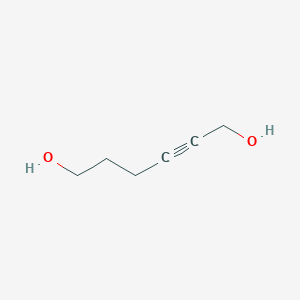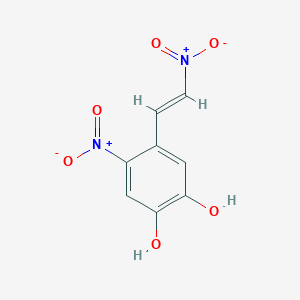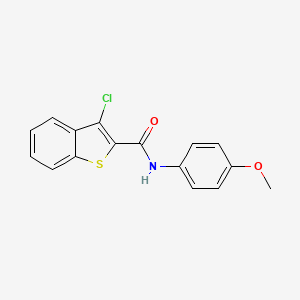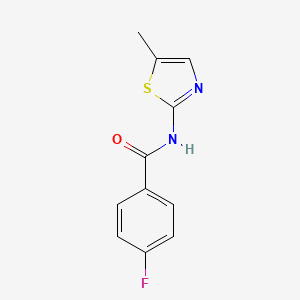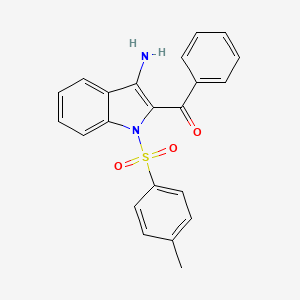
Methyl 2,3-di-O-acetyl-5-O-(triphenylmethyl)pentofuranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE: is a complex organic compound with the molecular formula C29H30O7 and a molecular weight of 490.558 g/mol . This compound is a derivative of xylofuranose, a sugar molecule, and is often used in organic synthesis and research due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of xylofuranose. The trityl group is introduced to protect the 5-hydroxyl group, followed by acetylation of the 2 and 3 positions. The final step involves methylation of the 1-hydroxyl group .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings, with optimization for scale and efficiency. This includes the use of automated reactors and purification systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the acetyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the trityl group, converting it back to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can regenerate hydroxyl groups.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE is used as an intermediate in the synthesis of more complex molecules. Its protected hydroxyl groups allow for selective reactions at specific sites .
Biology and Medicine: This compound is used in the synthesis of nucleoside analogs, which are important in antiviral and anticancer therapies. The protected sugar moiety can be incorporated into nucleosides, enhancing their stability and bioavailability .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs. Its unique structure allows for the creation of novel therapeutic agents with improved efficacy and reduced side effects .
Mécanisme D'action
The mechanism of action of 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE is primarily related to its role as a synthetic intermediate. It does not exert direct biological effects but facilitates the synthesis of biologically active compounds. The trityl and acetyl groups protect the hydroxyl groups during chemical reactions, preventing unwanted side reactions and ensuring the desired product is obtained .
Comparaison Avec Des Composés Similaires
- 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-BETA-D-XYLOFURANOSIDE
- 1,2:3,5-DI-O-ISOPROPYLIDENE-D-XYLOFURANOSE
- 1-O-(3,4-DINITROPHENYL)-2,3,4-TRI-O-ACETYL-BETA-D-XYLOPYRANOSIDE
- 1-O-METHYL-2,3,4,6-TETRA-O-ACETYL-ALPHA-D-GALACTOSIDE
Uniqueness: 2,3-DI-O-ACETYL-1-O-METHYL-5-O-TRITYL-ALPHA-D-XYLOFURANOSIDE is unique due to its specific combination of protecting groups, which allows for selective reactions at the 1, 2, 3, and 5 positions. This makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry .
Propriétés
Numéro CAS |
6340-64-3 |
|---|---|
Formule moléculaire |
C29H30O7 |
Poids moléculaire |
490.5 g/mol |
Nom IUPAC |
[4-acetyloxy-5-methoxy-2-(trityloxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C29H30O7/c1-20(30)34-26-25(36-28(32-3)27(26)35-21(2)31)19-33-29(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24/h4-18,25-28H,19H2,1-3H3 |
Clé InChI |
ICWBPLBETGRFDW-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1C(OC(C1OC(=O)C)OC)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-chlorophenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11941893.png)
